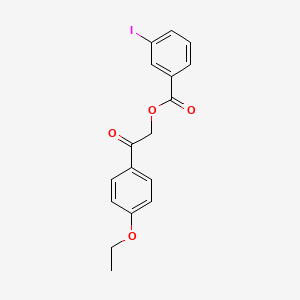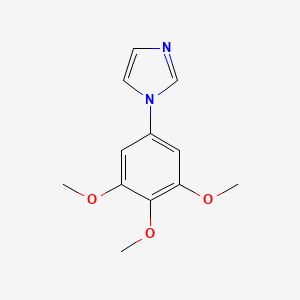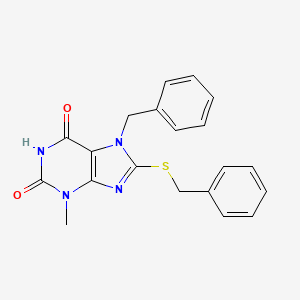![molecular formula C21H16Cl2N2O2S B3567344 1-(4-chlorobenzyl)-2-[(4-chlorobenzyl)sulfonyl]-1H-benzimidazole](/img/structure/B3567344.png)
1-(4-chlorobenzyl)-2-[(4-chlorobenzyl)sulfonyl]-1H-benzimidazole
Übersicht
Beschreibung
1-(4-chlorobenzyl)-2-[(4-chlorobenzyl)sulfonyl]-1H-benzimidazole is a chemical compound that has gained significant attention in scientific research. This compound has shown promising results in various studies related to its synthesis method, mechanism of action, biochemical and physiological effects, and potential future directions. In
Wirkmechanismus
The mechanism of action of 1-(4-chlorobenzyl)-2-[(4-chlorobenzyl)sulfonyl]-1H-benzimidazole involves the inhibition of certain enzymes and signaling pathways in cells. Specifically, the compound has been shown to inhibit the activity of histone deacetylases (HDACs) and to activate the p53 tumor suppressor pathway. These mechanisms contribute to the anti-cancer properties of the compound.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to reduce inflammation and oxidative stress in cells. Additionally, the compound has been shown to improve glucose metabolism and insulin sensitivity in diabetic mice.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(4-chlorobenzyl)-2-[(4-chlorobenzyl)sulfonyl]-1H-benzimidazole in lab experiments include its high purity, stability, and specificity for certain enzymes and signaling pathways. However, the limitations of using this compound include its potential toxicity and the need for further studies to determine its optimal dosage and administration.
Zukünftige Richtungen
There are several potential future directions for the research of 1-(4-chlorobenzyl)-2-[(4-chlorobenzyl)sulfonyl]-1H-benzimidazole. These include:
1. Investigating the compound's potential use in combination with other anti-cancer drugs to enhance its therapeutic effects.
2. Studying the compound's effects on other signaling pathways and enzymes to identify new therapeutic targets.
3. Investigating the compound's potential use in the treatment of other diseases such as Alzheimer's and Parkinson's.
4. Developing new synthesis methods to improve the yield and purity of the compound.
5. Conducting further studies to determine the optimal dosage and administration of the compound for therapeutic use.
Conclusion:
In conclusion, this compound is a promising compound that has shown potential in scientific research related to its synthesis method, mechanism of action, biochemical and physiological effects, and future directions. Further studies are needed to fully understand the compound's therapeutic potential and to develop optimal dosage and administration protocols.
Wissenschaftliche Forschungsanwendungen
1-(4-chlorobenzyl)-2-[(4-chlorobenzyl)sulfonyl]-1H-benzimidazole has been extensively studied for its potential therapeutic applications. It has been shown to have anti-cancer properties, specifically in the treatment of breast cancer. The compound has also been investigated for its potential use in the treatment of other diseases such as diabetes, inflammation, and neurodegenerative disorders.
Eigenschaften
IUPAC Name |
1-[(4-chlorophenyl)methyl]-2-[(4-chlorophenyl)methylsulfonyl]benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16Cl2N2O2S/c22-17-9-5-15(6-10-17)13-25-20-4-2-1-3-19(20)24-21(25)28(26,27)14-16-7-11-18(23)12-8-16/h1-12H,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWMMSPQCGUVSJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)Cl)S(=O)(=O)CC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-{[(4-chloro-2,5-dimethoxyphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B3567261.png)

![2-({[4-(benzyloxy)phenyl]amino}methyl)-5-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B3567282.png)
![2,5,7-trimethyl-2-[(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B3567296.png)
![(3,7-diacetyl-1,3,7-triazabicyclo[3.3.1]non-5-yl)(4-nitrophenyl)methanone](/img/structure/B3567302.png)
![diisopropyl 2,2'-(4,11,15-trioxo-3,12-diazatetracyclo[10.3.1.1~3,14~.0~5,10~]heptadeca-5,7,9-triene-1,14-diyl)diacetate](/img/structure/B3567307.png)
![4-[4-(9H-fluoren-9-yl)-1-piperazinyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3567324.png)

![2,6-bis(2,5-dimethylphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B3567328.png)
![N-(3,4-dichlorophenyl)-N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]acetamide](/img/structure/B3567335.png)

![N-(4-chloro-2,5-dimethoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3567338.png)

![(5-bromo-2-thienyl)(2-methyl-9-propyl-9H-imidazo[1,2-a]benzimidazol-3-yl)methanone](/img/structure/B3567346.png)
